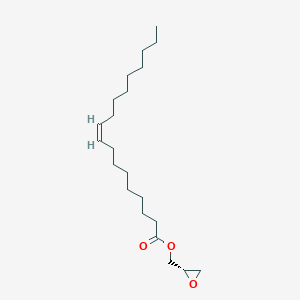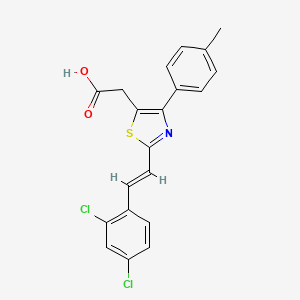
Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(2-(diethylamino)ethyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(2-(diethylamino)ethyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester, monohydrochloride is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives typically involves multi-step processes. One common method includes the use of substituted pyrimidine-4-carboxylic acid derivatives as starting materials. These derivatives undergo various reactions, such as carbonylation, to form the desired pyrido[2,3-d]pyrimidine-5-carboxylic acid .
Industrial Production Methods
Industrial production methods for such compounds often involve the use of palladium-catalyzed carbonylation reactions. For instance, Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method .
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert these compounds into their reduced forms.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substituting agents: Such as halogens (Cl2, Br2) or nitriles (RCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives involves their interaction with specific molecular targets. These compounds can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives include:
Thieno[2,3-d]pyrimidine-4-carboxylic acids: Known for their antimicrobial and anticancer activities.
Pyrimidine-4-carboxylic acids: Used as intermediates in various synthetic processes.
Uniqueness
Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives are unique due to their specific structural features and diverse biological activities. Their ability to undergo various chemical reactions and their potential therapeutic applications make them valuable compounds in scientific research and industry.
Properties
CAS No. |
131448-15-2 |
|---|---|
Molecular Formula |
C23H29ClN4O4 |
Molecular Weight |
461.0 g/mol |
IUPAC Name |
ethyl 1-[2-(diethylamino)ethyl]-7-methyl-2,4-dioxo-3-phenylpyrido[2,3-d]pyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H28N4O4.ClH/c1-5-25(6-2)13-14-26-20-19(18(15-16(4)24-20)22(29)31-7-3)21(28)27(23(26)30)17-11-9-8-10-12-17;/h8-12,15H,5-7,13-14H2,1-4H3;1H |
InChI Key |
PAPOZAVFGOCOFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=NC(=CC(=C2C(=O)N(C1=O)C3=CC=CC=C3)C(=O)OCC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


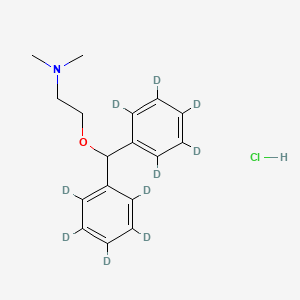
![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)
![N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide](/img/structure/B15186587.png)
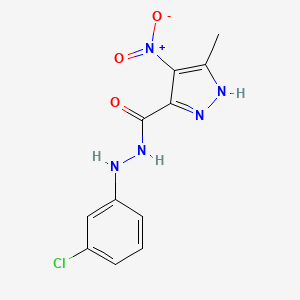
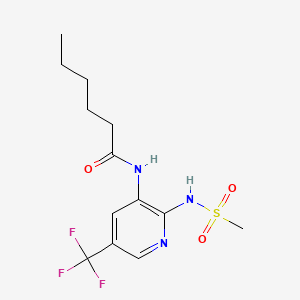

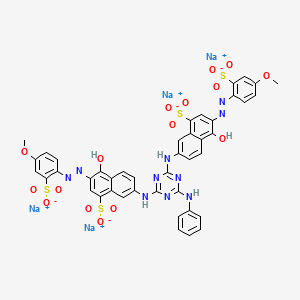
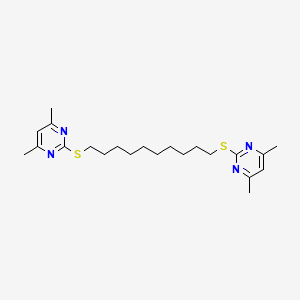
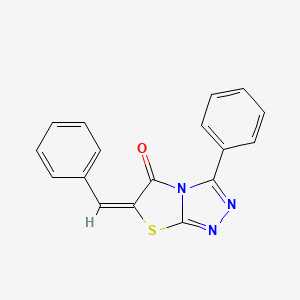
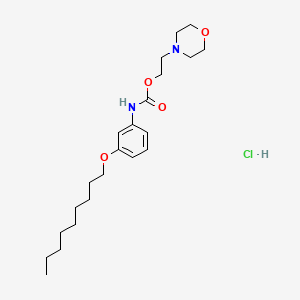
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)

